molecular formula C15H20N2O3 B4717705 N-butyl-3-(3-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide

N-butyl-3-(3-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide

Cat. No. B4717705
M. Wt: 276.33 g/mol
InChI Key: ZQCAPELHHIWRIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-3-(3-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide, also known as A-438079, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the isoxazole class of compounds and is known to act as an antagonist of the P2X7 receptor, a ligand-gated ion channel that is involved in various physiological and pathological processes.

Mechanism of Action

N-butyl-3-(3-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide acts as an antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is involved in various physiological and pathological processes. The P2X7 receptor is known to be involved in the regulation of inflammation, pain, and cell death. N-butyl-3-(3-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide blocks the activation of the P2X7 receptor, which leads to a reduction in inflammation, pain, and cell death.
Biochemical and Physiological Effects:
N-butyl-3-(3-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to have anti-inflammatory effects in various preclinical models. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N-butyl-3-(3-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has also been shown to have analgesic effects in preclinical models of pain. It has been shown to reduce pain behaviors in models of neuropathic pain and inflammatory pain. N-butyl-3-(3-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has also been shown to have neuroprotective effects in preclinical models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-butyl-3-(3-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the role of the P2X7 receptor in various physiological and pathological processes. One limitation of using N-butyl-3-(3-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide in lab experiments is that it may have off-target effects, which could complicate the interpretation of the results.

Future Directions

There are several future directions for the study of N-butyl-3-(3-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide. One direction is to further investigate its potential therapeutic applications in various diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to investigate its potential use in combination with other drugs for the treatment of these diseases. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of N-butyl-3-(3-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide in vivo.

Scientific Research Applications

N-butyl-3-(3-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. N-butyl-3-(3-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has also been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

N-butyl-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-3-4-8-16-15(18)14-10-13(17-20-14)11-6-5-7-12(9-11)19-2/h5-7,9,14H,3-4,8,10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCAPELHHIWRIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1CC(=NO1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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